N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide
Description
N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide is an oxalamide derivative characterized by a methyl group at the N1 position and a 2,2,2-trifluoroethyl group at the N2 position. The oxalamide scaffold consists of two amide groups linked by an oxalyl backbone, providing structural rigidity and hydrogen-bonding capacity. The trifluoroethyl substituent introduces three fluorine atoms, which significantly influence the compound’s physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-methyl-N'-(2,2,2-trifluoroethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3N2O2/c1-9-3(11)4(12)10-2-5(6,7)8/h2H2,1H3,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBTYITDVUQPENZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide typically involves the reaction of N-methylamine with 2,2,2-trifluoroethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Investigated for its potential biological activity and effects on biological systems.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Analysis
Key oxalamide derivatives from literature and databases (Table 1) highlight structural diversity and functional implications:
Table 1: Structural Comparison of Selected Oxalamides
Key Observations:
- Trifluoroethyl vs. Ethyl/Methoxy Groups : The trifluoroethyl group in the target compound increases lipophilicity (predicted logP ~2.5) compared to MPO’s methoxyethyl (logP ~1.8) or EFMO’s ethoxy group (logP ~2.2). This enhances membrane permeability but may reduce aqueous solubility .
Role of Fluorine in Pharmacological Profile
The trifluoroethyl group’s impact aligns with established fluorine medicinal chemistry principles:
- Metabolic Stability : C-F bonds resist enzymatic cleavage, reducing first-pass metabolism .
- Lipophilicity and Bioavailability : Fluorine increases logP, enhancing blood-brain barrier penetration or intracellular uptake .
- Stereoelectronic Effects : Fluorine’s inductive effects may polarize adjacent bonds, improving target affinity through dipole interactions or halogen bonding .
Biological Activity
N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxalamide structure characterized by two nitrogen atoms connected by an oxalyl moiety. The presence of the trifluoroethyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes and interact with molecular targets.
The mechanism of action of this compound involves interactions with specific enzymes or receptors. The trifluoromethyl group is believed to increase the compound's binding affinity and selectivity for these targets. This enhanced interaction can lead to various biological effects, including antimicrobial and anticancer activities.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound have shown effectiveness against various microbial strains. For instance, derivatives with similar structures have been evaluated for their activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), with minimum inhibitory concentration (MIC) values indicating significant antimicrobial properties .
- Cytotoxicity : In vitro studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. Compounds with related structures have shown IC50 values in the low micromolar range against tumor cells .
Study 1: Antimycobacterial Activity
A series of oxalamides were synthesized and screened for their antimycobacterial properties. The study revealed that this compound and its analogs displayed promising activity against Mycobacterium tuberculosis. The most potent derivatives exhibited MIC values as low as 2 µM .
Study 2: Structure-Activity Relationship
Research focused on the structure-activity relationships (SAR) of oxalamides demonstrated that modifications in the alkyl chain length and functional groups significantly influenced biological activity. For example, increasing lipophilicity through longer alkyl chains was correlated with enhanced antimicrobial efficacy but could also lead to solubility issues in testing media.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N1-methyl-N2-(2,2,2-trifluoroethyl)oxalamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling methylamine and 2,2,2-trifluoroethylamine with oxalyl chloride or activated oxalate esters. Key steps include:
- Amide bond formation : Use of coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or THF) under nitrogen .
- Purification : Column chromatography or recrystallization to isolate the product. Reaction optimization focuses on temperature control (0–25°C), stoichiometric ratios (1:1.2 for amine:oxalate), and pH adjustments to minimize side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify methyl (-CH₃) and trifluoroethyl (-CF₃CH₂) groups. The oxalamide carbonyls (C=O) appear as distinct signals at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirms amide C=O stretches (1640–1680 cm⁻¹) and N-H bending (1550 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 229.1) .
Q. What are the typical chemical reactions involving this compound?
- Methodological Answer :
- Hydrolysis : Under acidic/basic conditions, the oxalamide bond cleaves to yield methylamine and trifluoroethylamine derivatives. Monitoring via TLC or HPLC is critical to track degradation .
- Functionalization : The methyl group can undergo oxidation (e.g., KMnO₄) to a carboxylic acid, while the trifluoroethyl group resists nucleophilic substitution due to electron-withdrawing CF₃ .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C. Desiccants (silica gel) prevent hydrolysis. Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) confirm shelf life .
Advanced Research Questions
Q. How can researchers identify biological targets and elucidate the mechanism of action?
- Methodological Answer :
- Target Fishing : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- In Silico Docking : Molecular docking (AutoDock Vina) predicts interactions with enzymes like carbonic anhydrase or kinases. Validate via enzyme inhibition assays (IC₅₀ determination) .
- Cell-Based Assays : Flow cytometry to assess apoptosis or cell cycle arrest (e.g., S-phase arrest in cancer cells) .
Q. How can discrepancies in synthetic yields under varying conditions be resolved?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, solvent polarity, catalyst load). Response surface methodology identifies optimal conditions .
- In-line Analytics : Use PAT tools (ReactIR) to monitor reaction progress and detect intermediates .
Q. What strategies address conflicting reactivity data with different nucleophiles?
- Methodological Answer :
- Competitive Reactivity Studies : Compare reaction rates of the compound with nucleophiles (e.g., amines vs. thiols) using kinetic profiling (UV-Vis or NMR) .
- Computational Analysis : DFT calculations (Gaussian) model transition states to explain selectivity (e.g., steric effects from CF₃ group) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Analog Synthesis : Replace methyl or trifluoroethyl groups with substituents like cyclopropyl or aryl moieties. Assess impact on solubility (logP via HPLC) and bioactivity .
- Pharmacophore Mapping : Generate 3D-QSAR models (CoMFA) to correlate substituent electronegativity with receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
